An In-depth Technical Guide to 4-(5-Bromo-4-methylpyridin-2-yl)morpholine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-(5-Bromo-4-methylpyridin-2-yl)morpholine: Properties, Synthesis, and Applications
Introduction
4-(5-Bromo-4-methylpyridin-2-yl)morpholine is a heterocyclic compound of significant interest to researchers and scientists, particularly those in the field of drug development. Its molecular architecture, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a morpholine moiety, makes it a valuable building block in medicinal chemistry. The pyridine core is a common scaffold in numerous pharmaceuticals, while the bromine atom provides a reactive site for further chemical modifications. The morpholine group is frequently incorporated into drug candidates to enhance their pharmacokinetic properties, such as solubility and metabolic stability.[1][2]
This guide offers a comprehensive technical overview of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine, detailing its chemical properties, a proposed synthetic pathway, its reactivity, and its potential as a precursor for novel therapeutic agents.
Chemical and Physical Properties
While comprehensive, experimentally determined data for this specific compound is not widely available in published literature, a summary of its basic properties has been compiled from chemical supplier databases.
| Property | Value |
| IUPAC Name | 4-(5-Bromo-4-methylpyridin-2-yl)morpholine |
| CAS Number | 200064-11-5[3] |
| Molecular Formula | C₉H₁₁BrN₂O[4] |
| Molecular Weight | 243.1 g/mol [3] |
Further physical properties such as melting point, boiling point, and solubility in various solvents would require experimental determination.
Predicted Spectral Data
Based on its chemical structure, the following spectral characteristics can be anticipated:
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¹H NMR: The spectrum would likely exhibit characteristic signals for the two aromatic protons on the pyridine ring, a singlet for the methyl protons, and two multiplets for the eight protons of the morpholine ring.
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¹³C NMR: The spectrum would show nine distinct signals corresponding to the carbon atoms of the pyridine ring, the methyl group, and the morpholine moiety.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is a characteristic isotopic signature of a monobrominated compound.
Synthesis
The most probable and efficient synthetic route to 4-(5-Bromo-4-methylpyridin-2-yl)morpholine is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3] This reaction is a powerful method for forming carbon-nitrogen bonds and is widely used in the synthesis of arylamines from aryl halides.[3] The proposed synthesis would involve the reaction of a suitable brominated pyridine precursor with morpholine.
Proposed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is based on established procedures for the amination of similar bromopyridine substrates.[5][6]
Reagents and Equipment:
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2,5-Dibromo-4-methylpyridine (starting material)
-
Morpholine
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP or Xantphos)
-
Base (e.g., Sodium tert-butoxide or Cesium carbonate)
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Anhydrous solvent (e.g., Toluene or 1,4-dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by 2,5-dibromo-4-methylpyridine and morpholine.
-
Heat the reaction mixture with stirring, typically in the range of 80-110 °C.
-
Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure 4-(5-Bromo-4-methylpyridin-2-yl)morpholine.
Synthetic Workflow Diagram
Caption: Synthesis of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine.
Reactivity and Synthetic Utility
The bromine atom on the pyridine ring of 4-(5-Bromo-4-methylpyridin-2-yl)morpholine serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling organoboron compounds with organic halides.[7] This reaction can be used to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring.
The following is a representative protocol adapted from the literature for the Suzuki-Miyaura coupling of bromopyridine derivatives.[8]
Reagents and Equipment:
-
4-(5-Bromo-4-methylpyridin-2-yl)morpholine
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Reaction vessel suitable for inert atmosphere chemistry
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 4-(5-Bromo-4-methylpyridin-2-yl)morpholine, the arylboronic acid or ester, the palladium catalyst, and the base.
-
Add the solvent system and heat the mixture with stirring.
-
Monitor the reaction until the starting material is consumed.
-
After cooling, perform an aqueous work-up and extract the product into an organic solvent.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the 5-aryl-substituted morpholinopyridine derivative.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Potential Applications in Medicinal Chemistry
The morpholinopyridine scaffold is prevalent in a wide range of biologically active molecules.[1] Research has shown that derivatives of this scaffold possess promising pharmacological properties.
-
Anti-inflammatory and Anticancer Activity: Studies on related morpholinopyrimidine and morpholino-thiopyrano-pyrimidine derivatives have demonstrated their potential as anti-inflammatory and anticancer agents.[9][10][11]
-
Drug Discovery: 4-(5-Bromo-4-methylpyridin-2-yl)morpholine is an excellent starting point for the creation of compound libraries for high-throughput screening. The ability to easily modify the 5-position of the pyridine ring allows for the systematic exploration of structure-activity relationships, a key process in drug discovery.
Safety and Handling
As with all chemical reagents, 4-(5-Bromo-4-methylpyridin-2-yl)morpholine should be handled with appropriate safety precautions. This includes working in a well-ventilated fume hood and using personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-(5-Bromo-4-methylpyridin-2-yl)morpholine is a valuable heterocyclic building block with considerable potential for applications in synthetic and medicinal chemistry. Its synthesis can be readily achieved through established methods such as the Buchwald-Hartwig amination, and its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, allows for extensive chemical diversification. The biological significance of the morpholinopyridine core underscores the importance of this compound as a precursor for the development of novel therapeutic agents.
References
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Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2017). Molecules, 22(10), 1679. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Medicinal Chemistry, 14(7), 1345-1355. [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (2023). Journal of Molecular Structure, 1292, 136148. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). ResearchGate. [Link]
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Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2020). International Journal of Drug Delivery Technology, 10(3), 363-369. [Link]
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New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (2021). New Journal of Chemistry, 45(35), 15875-15885. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 190. [Link]
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(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]
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4-(5-BROMO-4-METHYLPYRIDIN-2-YL)MORPHOLINE. (n.d.). 2a biotech. Retrieved January 7, 2026, from [Link]
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Suzuki–Miyaura coupling reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with ferrocene boronates, accompanied by hydrodebromination and a novel bridge-forming annulation. (2020). International Journal of Molecular Sciences, 21(11), 4094. [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (2006).
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4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(7), o1170. [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. (2021). RSC Advances, 11(4), 2248-2258. [Link]
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. (2020). International Journal of Molecular Sciences, 21(11), 4094. [Link]
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